molecular formula C17H16N2 B11795760 3-(3,4-dimethylphenyl)-5-phenyl-1H-Pyrazole

3-(3,4-dimethylphenyl)-5-phenyl-1H-Pyrazole

Cat. No.: B11795760
M. Wt: 248.32 g/mol
InChI Key: YBLQVTWIKSVTSH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a 3,4-dimethylphenyl group and a phenyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-5-phenyl-1H-Pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 3,4-dimethylphenylhydrazine with acetophenone under acidic or basic conditions to form the desired pyrazole ring.

For example, the reaction can be carried out by refluxing 3,4-dimethylphenylhydrazine with acetophenone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dimethylphenyl groups, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole has several scientific research applications:

    Medicinal Chemistry: Pyrazole derivatives are studied for their potential as anti-inflammatory, analgesic, antipyretic, and anticancer agents. This compound may serve as a lead molecule for drug development.

    Biology: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Pyrazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The pyrazole ring can form hydrogen bonds, π-π interactions, and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity.

For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and preventing the catalytic reaction. In receptor binding studies, the compound may act as an agonist or antagonist, modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-5-phenyl-1H-Pyrazole: Similar structure with methoxy groups instead of methyl groups.

    3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1H-Pyrazole: Similar structure with a methoxy group on the phenyl ring.

    3-(3,4-Dimethylphenyl)-5-(4-chlorophenyl)-1H-Pyrazole: Similar structure with a chlorine atom on the phenyl ring.

Uniqueness

3-(3,4-Dimethylphenyl)-5-phenyl-1H-Pyrazole is unique due to the presence of both 3,4-dimethylphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring can affect its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole

InChI

InChI=1S/C17H16N2/c1-12-8-9-15(10-13(12)2)17-11-16(18-19-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)

InChI Key

YBLQVTWIKSVTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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